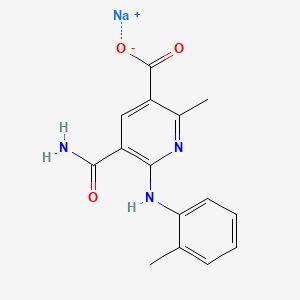
3-Pyridinecarboxylic acid, 5-(aminocarbonyl)-2-methyl-6-((2-methylphenyl)amino)-, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarboxylic acid, 5-(aminocarbonyl)-2-methyl-6-((2-methylphenyl)amino)-, monosodium salt is a complex organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by its unique structure, which includes a pyridine ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 5-(aminocarbonyl)-2-methyl-6-((2-methylphenyl)amino)-, monosodium salt typically involves multi-step organic reactions. One common method includes the initial formation of the pyridine ring, followed by the introduction of the carboxylic acid group, the aminocarbonyl group, and the 2-methylphenylamino group. The final step involves the conversion to the monosodium salt form. Reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxylic acid, 5-(aminocarbonyl)-2-methyl-6-((2-methylphenyl)amino)-, monosodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of products with different functional groups .
Scientific Research Applications
3-Pyridinecarboxylic acid, 5-(aminocarbonyl)-2-methyl-6-((2-methylphenyl)amino)-, monosodium salt has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxylic acid, 5-(aminocarbonyl)-2-methyl-6-((2-methylphenyl)amino)-, monosodium salt involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target organism or system .
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-carboxylic acid: A simpler analog with similar structural features but lacking the additional functional groups.
Nicotinic acid: Another pyridine derivative with a carboxylic acid group, commonly known for its role in human nutrition.
Isonicotinic acid: A structural isomer with the carboxylic acid group in a different position on the pyridine ring.
Uniqueness
3-Pyridinecarboxylic acid, 5-(aminocarbonyl)-2-methyl-6-((2-methylphenyl)amino)-, monosodium salt is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
134828-50-5 |
|---|---|
Molecular Formula |
C15H14N3NaO3 |
Molecular Weight |
307.28 g/mol |
IUPAC Name |
sodium;5-carbamoyl-2-methyl-6-(2-methylanilino)pyridine-3-carboxylate |
InChI |
InChI=1S/C15H15N3O3.Na/c1-8-5-3-4-6-12(8)18-14-11(13(16)19)7-10(15(20)21)9(2)17-14;/h3-7H,1-2H3,(H2,16,19)(H,17,18)(H,20,21);/q;+1/p-1 |
InChI Key |
JSYQRYFIQQMFQX-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=CC=C1NC2=C(C=C(C(=N2)C)C(=O)[O-])C(=O)N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















